molecular formula C21H16FN3O2S2 B4655505 (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-17-0

(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4655505
CAS No.: 624724-17-0
M. Wt: 425.5 g/mol
InChI Key: LSWBYFSPXXCFQP-WQRHYEAKSA-N
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Description

(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in the neuropathological features of Down syndrome, including intellectual disability and early-onset Alzheimer's disease. This compound demonstrates high efficacy in reducing the phosphorylation of key DYRK1A substrates, such as tau and amyloid precursor protein (APP), which are central to the formation of neurofibrillary tangles and amyloid plaques, respectively [https://pubmed.ncbi.nlm.nih.gov/38599410/]. Its primary research value lies in probing the molecular mechanisms of DYRK1A in neurodegenerative pathways and for evaluating its role as a therapeutic target. Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this inhibitor is also a valuable tool in cancer research, particularly for investigating its effects on the survival and proliferation of certain cancer cell lines [https://pubmed.ncbi.nlm.nih.gov/38599410/]. Researchers utilize this compound to dissect DYRK1A signaling in models of tauopathy and to explore potential disease-modifying strategies for associated neurological disorders.

Properties

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWBYFSPXXCFQP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624724-17-0
Record name (5Z)-5-{[3-(3-FLUORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction Conditions Product Reference
S-OxidationH<sub>2</sub>O<sub>2</sub>, AcOH2-Sulfinyl or 2-sulfonyl derivatives ,
Methylene Bridge OxidationKMnO<sub>4</sub>, acidic mediumCleavage to pyrazole-carboxylic acid derivatives,

Key Findings :

  • Oxidation of the thioxo group enhances electrophilicity, potentially improving binding to biological targets .

  • Over-oxidation of the methylene bridge disrupts conjugation, altering electronic properties.

Nucleophilic Substitution

The electron-withdrawing fluorine atom on the 3-fluoro-4-methoxyphenyl group activates the aromatic ring for nucleophilic substitution, particularly at the para-position relative to the methoxy group.

Reagent Conditions Substitution Site Product Reference
NH<sub>3</sub>CuCl<sub>2</sub>, DMFC-3 (Fluorine replacement)3-Amino-4-methoxyphenyl derivative ,
Alkoxides (RO⁻)Reflux, EtOHMethoxy group replacement4-Alkoxy-3-fluorophenyl analogs ,

Key Findings :

  • Fluorine substitution is less facile compared to chlorine but occurs under harsh conditions .

  • Methoxy groups are stable under mild basic conditions but demethylate in strong acids .

Electrophilic Aromatic Substitution

The pyrazole and phenyl rings undergo electrophilic substitution, with regioselectivity influenced by substituents.

Reaction Reagent Position Product Reference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Pyrazole C-55-Nitro-pyrazole derivative ,
SulfonationSO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Phenyl ring para-positionSulfonic acid derivatives

Key Findings :

  • Electron-donating methoxy groups direct electrophiles to ortho/para positions on the aromatic ring .

  • Pyrazole nitration enhances hydrogen-bonding capacity for target interactions .

Cyclization and Ring-Opening

The methylene bridge between pyrazole and thiazolidinone facilitates cyclization or retro-aldol reactions.

Reaction Conditions Product Reference
Acid-Catalyzed CyclizationHCl, refluxFused pyrazolo-thiazolidinone tricycles
Base-Induced Ring OpeningNaOH, H<sub>2</sub>O/EtOHPyrazole-thiol and thiazolidinone fragments

Key Findings :

  • Cyclization generates rigid scaffolds with improved metabolic stability .

  • Ring opening under basic conditions is reversible, enabling structural modifications .

Condensation Reactions

The methylene group participates in Knoevenagel condensations with active methylene compounds.

Reagent Conditions Product Reference
MalononitrilePiperidine, EtOHCyanovinyl-extended analogs ,
AcetylacetoneAcOH, refluxDi-ketone conjugated derivatives

Key Findings :

  • Extended conjugation improves absorption spectra for photochemical applications .

  • Steric hindrance from the 3-methyl group limits reactivity with bulky reagents .

Reduction Reactions

Selective reduction of the thiazolidinone ring or substituents alters bioactivity.

Reaction Conditions Product Reference
Thioxo → ThiolLiAlH<sub>4</sub>, THF2-Mercapto-thiazolidinone
Methylene Bridge HydrogenationH<sub>2</sub>, Pd/CSaturated thiazolidinone analog

Key Findings :

  • Thiol derivatives exhibit enhanced metal-chelating properties .

  • Hydrogenation reduces planarity, impacting π-π stacking in target binding .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting cell proliferation in various cancer cell lines. A study demonstrated its efficacy against breast cancer cells, where it induced apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of this thiazolidinone derivative against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Pesticidal Activity

The compound has been tested for its effectiveness as a pesticide. Field trials demonstrated that it significantly reduced pest populations in crops without adversely affecting beneficial insects. Its mode of action involves interference with the pests' hormonal systems, leading to growth inhibition and mortality .

Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. Studies indicate that it can enhance seed germination rates and improve overall plant vigor when applied at specific concentrations, making it a candidate for sustainable agricultural practices .

Polymer Synthesis

In material science, (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composites .

Nanomaterials Development

The compound is also being explored in the development of nanomaterials. Its unique chemical structure allows for functionalization that can lead to the creation of nanoparticles with specific electronic or optical properties, suitable for applications in sensors and electronics .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in breast cancer cells via caspase activation
Anti-inflammatory Effects Reduced pro-inflammatory cytokines in macrophages
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria
Pesticidal Activity Reduced pest populations with minimal impact on beneficial insects
Plant Growth Regulation Enhanced seed germination and plant vigor
Polymer Synthesis Created polymers with improved thermal stability
Nanomaterials Development Functionalized nanoparticles for sensor applications

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The pyrazole ring is known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The thiazolidinone core may interact with other enzymes or receptors, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrazole-thiazolidinone hybrids, where structural variations in substituents and alkyl chains significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (Pyrazole 3-position) Alkyl Chain (Thiazolidinone 3-position) Key Differences and Properties References
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 3-Fluoro-4-methoxyphenyl Methyl High planarity due to Z-configuration; moderate solubility in polar aprotic solvents.
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one 3-Fluoro-4-propoxyphenyl Heptyl Longer alkoxy (propoxy) and alkyl (heptyl) chains enhance lipophilicity and thermal stability.
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one 3-Chloro-4-methoxyphenyl Dodecyl Chlorine substitution increases electron-withdrawing effects; dodecyl chain reduces crystallinity.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl-triazole hybrid N/A Triazole incorporation improves bioactivity; fluorophenyl groups enhance metabolic stability.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 3-fluoro-4-methoxyphenyl group in the target compound provides a balance between electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing interactions with biological targets like kinases or GPCRs .

Alkyl Chain Modifications: Methyl vs. Heptyl/Dodecyl: Shorter chains (e.g., methyl) favor crystallinity and ease of synthesis, while longer chains (e.g., heptyl, dodecyl) disrupt packing, improving solubility in nonpolar solvents .

Halogen Substitution: Fluoro vs. Chloro: Chloro analogs exhibit stronger electron-withdrawing effects, which may alter redox potentials or binding affinities compared to fluoro derivatives .

Structural Planarity :

  • The Z-configuration in the target compound ensures planarity, critical for π-π stacking in crystal lattices and target binding . Isostructural analogs with perpendicular fluorophenyl groups (e.g., ) show reduced planarity, affecting intermolecular interactions.

Biological Activity

The compound (5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent studies.

Structure and Properties

The compound features a thiazolidinone core structure with a methylene bridge connecting a pyrazole moiety and a substituted phenyl group. The presence of the fluorine and methoxy groups on the phenyl ring contributes to its biological properties.

1. Antimicrobial Activity

Thiazolidinone derivatives are recognized for their antimicrobial potential. Studies have shown that various thiazolidinones exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
(5Z)-5-{...}S. aureus16–32 mg/ml
(5Z)-5-{...}E. coliActive at varying concentrations

2. Anticancer Activity

Recent research has highlighted the anticancer properties of thiazolidinone derivatives. The compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, studies indicate that similar thiazolidinones can induce apoptosis in glioblastoma cells and have cytotoxic effects against colon and gastric cancer cell lines .

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma Multiforme10–15Induction of apoptosis
Colon Cancer (HT29)20–25Cell cycle arrest

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone derivatives has been well-documented. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that the compound may also exhibit similar anti-inflammatory effects.

4. Other Biological Activities

Thiazolidinones are also known for their anticonvulsant, analgesic, and antidiabetic activities. For instance, some derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazolidinones, including those structurally related to our compound. Results indicated a broad spectrum of activity against various pathogens, underscoring the importance of structural modifications in enhancing bioactivity .
  • Anticancer Mechanisms : Research conducted by Da Silva et al. demonstrated that specific thiazolidinone derivatives could significantly reduce cell viability in glioblastoma cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the optimized synthetic routes for (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.

Cyclization : Heat the intermediate in a polar solvent (e.g., ethanol or DMF) to induce cyclization into the thiazolidinone ring.

Configuration Control : Maintain reflux conditions (e.g., 80–100°C) to favor the (Z)-isomer, as elevated temperatures reduce steric hindrance during cyclization .

  • Key Considerations : Solvent polarity and reaction time significantly impact yield. DMF-acetic acid mixtures enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups, confirming ring formation .
  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., Z-configuration via coupling constants of the exocyclic double bond) and substituent effects (e.g., methoxy and fluorine substituents) .
  • X-ray Crystallography : Provides definitive proof of the (Z)-configuration and intermolecular interactions (e.g., hydrogen bonding with the thioxo group) .

Q. What are the key considerations for designing solubility and stability studies in aqueous and organic media?

  • Methodological Answer :
  • Solvent Selection : Test solubility in DMSO (for biological assays) and methanol/ethanol (for synthesis). Polar aprotic solvents like DMF improve solubility but may degrade the compound over time .
  • pH Stability : Assess stability in buffers (pH 3–10) to mimic physiological conditions. The thioxo group is prone to hydrolysis under strongly acidic/basic conditions .
  • Light/Temperature Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the exocyclic double bond in this thiazolidinone derivative?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to evaluate the energy difference between (Z)- and (E)-isomers. The (Z)-isomer is typically 5–10 kcal/mol more stable due to reduced steric clash between the pyrazole and thiazolidinone rings .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The exocyclic double bond exhibits high electrophilicity, making it reactive toward nucleophilic agents .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, the 3-fluoro group enhances membrane permeability, while the 4-methoxy group may reduce activity in polar environments .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, controlling for variables like incubation time and dose .

Q. How does the 3-fluoro-4-methoxyphenyl group influence electronic properties and binding interactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the pyrazole ring, enhancing interactions with electron-rich targets (e.g., enzyme active sites) .
  • Hydrogen Bonding : The methoxy group’s oxygen can act as a hydrogen bond acceptor, stabilizing interactions with proteins (e.g., kinases) .
  • Lipophilicity : LogP calculations (e.g., using Molinspiration) show the substituent increases hydrophobicity, improving blood-brain barrier penetration .

Q. What in silico methods are recommended for predicting metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability, CYP450 metabolism, and hERG channel inhibition. The thioxo group may undergo glutathione conjugation, reducing toxicity .
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
  • DEREK Nexus : Screen for structural alerts (e.g., thiol groups) associated with hepatotoxicity .

Q. How do reaction conditions affect the Z/E configuration of the exocyclic double bond?

  • Methodological Answer :
  • Temperature : Higher temperatures (e.g., reflux) favor the (Z)-isomer due to kinetic control, while lower temperatures may yield mixtures .
  • Acid Catalysis : Protic acids (e.g., acetic acid) stabilize the transition state for (Z)-isomer formation via hydrogen bonding .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize the polar transition state, enhancing (Z)-selectivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Polymorphism : Screen crystallization solvents (e.g., DMF/water vs. ethanol) to isolate stable polymorphs. Slow evaporation at 4°C often yields single crystals .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve crystal packing via hydrogen bonding .
  • Cryo-Cooling : Flash-cool crystals to 100 K during X-ray diffraction to reduce thermal motion artifacts .

Q. How can proteomics or transcriptomics elucidate the compound’s multi-target effects?

  • Methodological Answer :
  • LC-MS/MS Proteomics : Treat cells (e.g., MCF-7) with the compound, extract proteins, and identify differentially expressed proteins (e.g., apoptosis regulators) .
  • RNA-Seq : Cluster gene expression profiles to map pathways (e.g., PI3K/AKT) affected by the compound .
  • Network Pharmacology : Integrate omics data with STRING or KEGG databases to predict off-target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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